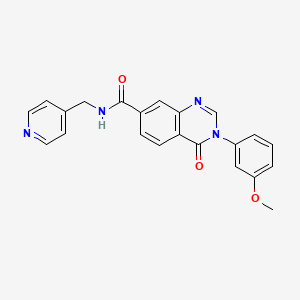![molecular formula C21H29N3O4S B12178252 ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B12178252.png)
ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a benzazepine ring, a piperidine ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The benzazepine ring can be reduced to a more saturated structure.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the sulfanyl group can introduce a variety of new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.
Indole derivatives: Important in medicinal chemistry for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
Ethyl 4-({3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}amino)piperidine-1-carboxylate is unique due to its combination of a benzazepine ring and a piperidine ring, along with the presence of both hydroxyl and sulfanyl groups. This unique structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C21H29N3O4S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
ethyl 4-[3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanoylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O4S/c1-2-28-21(27)24-12-9-16(10-13-24)22-19(25)11-14-29-18-8-7-15-5-3-4-6-17(15)23-20(18)26/h3-6,16,18H,2,7-14H2,1H3,(H,22,25)(H,23,26) |
Clave InChI |
FCWXPFBAOORNCE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1H-imidazol-2-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178177.png)

![4-chloro-N-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]phenylalanine](/img/structure/B12178195.png)

![N-(4-phenylbutan-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178208.png)
![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12178212.png)

![N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B12178222.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B12178223.png)
![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12178239.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B12178261.png)
